molecular formula C13H24NO5+ B12101535 Adipoyl carnitine

Adipoyl carnitine

Cat. No.: B12101535
M. Wt: 274.33 g/mol
InChI Key: AVUIBUJHEKVMCG-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Adipoyl carnitine is a derivative of carnitine, a naturally occurring compound found in all mammalian species. It plays a crucial role in the transport of fatty acids into the mitochondria for subsequent β-oxidation, a process essential for energy production. This compound is specifically an O-acylcarnitine compound having adipoyl as the acyl substituent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adipoyl carnitine can be synthesized through the esterification of carnitine with adipic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required standards .

Chemical Reactions Analysis

Types of Reactions: Adipoyl carnitine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Adipoyl carnitine has a wide range of applications in scientific research:

Mechanism of Action

Adipoyl carnitine exerts its effects by facilitating the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This process is crucial for maintaining cellular energy homeostasis. The compound interacts with specific molecular targets such as the carnitine transporter OCTN2 and enzymes involved in fatty acid metabolism .

Comparison with Similar Compounds

  • Acetyl carnitine
  • Propionyl carnitine
  • Butyryl carnitine
  • Octanoyl carnitine
  • Lauroyl carnitine
  • Myristoyl carnitine

Comparison: Adipoyl carnitine is unique due to its adipoyl group, which imparts distinct chemical and biological properties. Unlike shorter-chain acylcarnitines, this compound has a longer carbon chain, affecting its solubility, reactivity, and metabolic pathways. This uniqueness makes it particularly useful in studying long-chain fatty acid metabolism and related disorders .

Properties

Molecular Formula

C13H24NO5+

Molecular Weight

274.33 g/mol

IUPAC Name

[3-carboxy-2-(6-oxohexanoyloxy)propyl]-trimethylazanium

InChI

InChI=1S/C13H23NO5/c1-14(2,3)10-11(9-12(16)17)19-13(18)7-5-4-6-8-15/h8,11H,4-7,9-10H2,1-3H3/p+1

InChI Key

AVUIBUJHEKVMCG-UHFFFAOYSA-O

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCCC=O

Origin of Product

United States

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